molecular formula C4H6Cl2F2O B1359320 1,3-Dichloro-2-(difluoromethoxy)propane

1,3-Dichloro-2-(difluoromethoxy)propane

Cat. No.: B1359320
M. Wt: 178.99 g/mol
InChI Key: WNKHVPXZAJNBEM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(difluoromethoxy)propane is a halogenated ether characterized by a propane backbone substituted with two chlorine atoms at the 1 and 3 positions and a difluoromethoxy group at the 2 position. Its reactivity and physical properties are influenced by the electronegative difluoromethoxy group and chlorine substituents, which may enhance stability and alter solubility compared to non-fluorinated analogs.

Properties

Molecular Formula

C4H6Cl2F2O

Molecular Weight

178.99 g/mol

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)propane

InChI

InChI=1S/C4H6Cl2F2O/c5-1-3(2-6)9-4(7)8/h3-4H,1-2H2

InChI Key

WNKHVPXZAJNBEM-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)OC(F)F)Cl

Pictograms

Flammable; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

(a) 1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2)
  • Molecular Formula : C₅H₁₀Cl₂O₂
  • Molecular Weight : 173.04 g/mol
  • Key Properties : Soluble in chlorinated solvents (chloroform, dichloromethane); stored at -20°C .
  • This results in lower molecular weight and altered solubility compared to the difluoromethoxy analog.
(b) 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane (Ethrane, CAS 13838-16-9)
  • Molecular Formula : C₃H₂ClF₅O
  • Molecular Weight : 180.05 g/mol
  • Key Properties: Vaporization enthalpy = 31.3 ± 0.1 kJ/mol; used as a nonflammable anesthetic .
  • Comparison : Higher fluorine content increases volatility and reduces boiling point. The trifluoroethyl group enhances anesthetic potency, whereas the propane backbone in the target compound may confer different pharmacokinetics.
(c) 1-Chloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (Forane, CAS 26675-46-7)
  • Molecular Formula : C₃H₂ClF₅O
  • Molecular Weight : 180.05 g/mol
  • Key Properties : Synthesized via chlorination/fluorination; used as an anesthetic .
  • Comparison : Similar fluorine substitution but shorter carbon chain, leading to distinct phase-transition behavior (e.g., lower boiling point).
(d) 1,3-Dichloro-2-(1-chlorethoxy)propane
  • Role : Alkylating agent in antiviral guanine derivative synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point/Volatility Applications References
1,3-Dichloro-2-(difluoromethoxy)propane Not provided C₄H₆Cl₂F₂O ~179.0 (estimated) Data unavailable Pharmaceutical intermediate
1,3-Dichloro-2-(methoxymethoxy)propane 70905-45-2 C₅H₁₀Cl₂O₂ 173.04 Soluble in chlorinated solvents Chemical synthesis
2-Chloro-1-(difluoromethoxy)-1,1,2-TFE 13838-16-9 C₃H₂ClF₅O 180.05 Vaporization ΔH = 31.3 kJ/mol Anesthetic (Ethrane)
1-Chloro-1-(difluoromethoxy)-2,2,2-TFE 26675-46-7 C₃H₂ClF₅O 180.05 Synthesized via fluorination Anesthetic (Forane)

Key Observations :

  • Fluorine Impact : Difluoromethoxy groups enhance electronegativity and thermal stability but reduce solubility in polar solvents compared to methoxy analogs .
  • Chlorine Role : Chlorine atoms increase molecular weight and may improve density, but they also raise toxicity concerns compared to fully fluorinated anesthetics .

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